molecular formula C16H12N2O2 B13366524 (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

Cat. No.: B13366524
M. Wt: 264.28 g/mol
InChI Key: HEMVTBPRLXYNKE-UHFFFAOYSA-N
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Description

3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione is an organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes an anilinomethylene group attached to a quinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione typically involves the condensation of aniline with 2,4-quinolinedione under specific reaction conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to a more reduced form.

    Substitution: The anilinomethylene group can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more reduced forms of the quinolinedione core.

Scientific Research Applications

3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Quinolinedione: The parent compound of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione, which lacks the anilinomethylene group.

    3-(Methylamino)-2,4(1H,3H)-quinolinedione: A similar compound with a methylamino group instead of an anilinomethylene group.

    3-(Phenylmethylene)-2,4(1H,3H)-quinolinedione: Another derivative with a phenylmethylene group.

Uniqueness

The presence of the anilinomethylene group in 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione imparts unique chemical and biological properties compared to its analogs. This group can participate in additional chemical reactions and may enhance the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)18-16(20)13(15)10-17-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20)

InChI Key

HEMVTBPRLXYNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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